N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide is a synthetic organic compound frequently encountered in the field of medicinal chemistry, particularly as a crucial building block in the synthesis of various tyrosine kinase inhibitors. [] Its significance stems from its utility as a key intermediate in producing compounds exhibiting promising anticancer activities.
The synthesis of N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide involves several key steps that typically include the following:
A recent study detailed an efficient method for synthesizing this compound, focusing on optimizing reaction conditions to improve yield and purity .
The molecular structure of N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide features a quinoline ring system substituted at various positions:
The structural formula can be represented using SMILES notation: CCOc1cc2ncc(C#N)c(Cl)c2cc1NC(=O)C
, which illustrates the connectivity of atoms in the molecule .
N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide participates in various chemical reactions, including:
These reactions are critical for developing new derivatives with improved pharmacological profiles.
The mechanism of action of N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide primarily relates to its role as an intermediate in synthesizing epidermal growth factor receptor inhibitors. These inhibitors work by:
Studies have demonstrated that compounds derived from this structure exhibit significant anti-proliferative effects on cancer cell lines .
Key physical and chemical properties of N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 289.72 g/mol |
Appearance | Light yellow solid |
Solubility | Soluble in dimethyl sulfoxide |
Storage Conditions | Store at +4°C |
Purity | >95% (HPLC) |
These properties indicate its stability under proper storage conditions and its suitability for various applications in research and development .
N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide has several significant applications:
The identification of N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide emerged from systematic efforts to optimize 4-anilinoquinoline-3-carbonitrile derivatives as irreversible kinase inhibitors. Early medicinal chemistry campaigns revealed that C6 and C7 modifications on the quinoline core significantly enhanced binding affinity to epidermal growth factor receptors (EGFR/HER2). This compound arose as a pivotal intermediate in the synthesis pathway of neratinib (HKI-272), a potent dual EGFR/HER2 inhibitor approved for breast cancer therapy [6] [8]. Its discovery is documented in foundational patents covering irreversible kinase inhibitors, where it serves as the scaffold for introducing the C6-acrylamide moiety essential for covalent target engagement [6].
Table 1: Key Therapeutics Utilizing This Intermediate
Drug Candidate | Therapeutic Target | Role of Intermediate | Primary Indication |
---|---|---|---|
Neratinib | EGFR/HER2 | Acrylamide precursor | Breast cancer |
Pelitinib | EGFR | Quinoline core modifier | NSCLC* |
Experimental TKIs** | VEGFR/RET | Structural backbone | Thyroid cancer |
Non-small cell lung cancer; *Tyrosine kinase inhibitors
The synthesis route involves:
Industrial-scale production employs high-purity (>98%) batches, with stringent HPLC monitoring to minimize impurities affecting downstream pharmacology [2] [8].
The molecule’s bioactivity stems from synergistic interactions between its substituents and kinase domains:
Table 2: Functional Group Contributions to Pharmacological Activity
Position | Substituent | Steric/Electric Role | Biological Impact |
---|---|---|---|
C3 | Cyano (‒CN) | Electron-withdrawing; π-stacking | Enhances ATP-binding pocket affinity |
C4 | Chloro (‒Cl) | Leaving group for nucleophilic displacement | Enables covalent bonding to Cys-773 (EGFR) |
C6 | Acetamide (‒NHCOCH₃) | Hydrogen-bond acceptor; acrylamide precursor | Anchors quinoline to kinase hinge region |
C7 | Ethoxy (‒OCH₂CH₃) | Lipophilicity modulator; metabolic stability | Improves cell membrane permeability |
Figure: Interactive 3D Model Highlighting Key Substituents
Quinoline Core ─── Nitrogen (H-bond acceptor) │ ├─ C3: Cyano (‒C≡N) → Dipole interaction ├─ C4: Chloro (‒Cl) → Covalent bond formation ├─ C6: Acetamide (‒NHCOCH₃) → H-bond donor/acceptor └─ C7: Ethoxy (‒OCH₂CH₃) → Lipophilicity anchor
Recent studies exploit this scaffold to generate irreversible inhibitors targeting mutant EGFR (T790M) and resistant oncogenic variants. Analogues replacing chloro with aryloxy groups retain potency while mitigating off-target reactivity, underscoring the pharmacophore’s versatility [6] [9].
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2